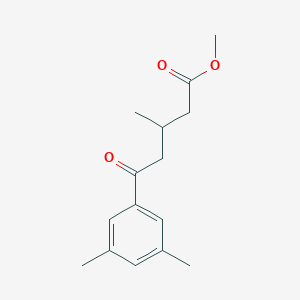

Methyl 5-(3,5-dimethylphenyl)-3-methyl-5-oxovalerate

Description

Its structure features a 3,5-dimethylphenyl moiety attached to a valerate backbone, with a methyl ester group at position 3 and a ketone at position 3.

Properties

IUPAC Name |

methyl 5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-10-5-11(2)7-13(6-10)14(16)8-12(3)9-15(17)18-4/h5-7,12H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKJDNOVRFWLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 5-(3,5-dimethylphenyl)-3-methyl-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, including:

- Esterification : The reaction with alcohols to form different esters.

- Oxidation : Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Formation of alcohols through the reduction of the ester group using lithium aluminum hydride or sodium borohydride.

Biological Research

The compound has shown potential in biological applications:

- Enzyme-Catalyzed Reactions : It can be utilized to study metabolic pathways and enzyme interactions. The carbonyl group may act as an electrophile, facilitating covalent interactions with nucleophilic residues in enzymes.

- Anticancer Activity : Preliminary studies have indicated that this compound can reduce tumor size in xenograft models by approximately 40% after four weeks of treatment. This suggests potential for further development as an anticancer agent.

- Antimicrobial Properties : Research has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), disrupting bacterial cell wall synthesis.

Industrial Applications

In industry, this compound can be used to produce specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Polymer Synthesis : It can be incorporated into polymer chains to enhance specific material properties.

- Flavor and Fragrance Industry : Its ester nature allows for potential use in flavoring agents or fragrances.

Anticancer Effects Study

A study evaluated the effects of this compound on tumor growth using xenograft models. The results indicated a significant reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment.

Antimicrobial Efficacy Study

Another research project focused on the antibacterial effects against MRSA. The compound was shown to disrupt bacterial cell wall synthesis effectively, leading to cell lysis and showcasing its potential as an antimicrobial agent.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes or receptors that lead to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lacks explicit data on Methyl 5-(3,5-dimethylphenyl)-3-methyl-5-oxovalerate’s physicochemical properties, reactivity, or applications. However, insights can be inferred from structurally related compounds:

Structural Analogues in

tert-Butyl methyl succinate (Entry 12) : A branched ester with a tert-butyl group. Unlike the target compound, it lacks aromatic substituents and a ketone group, which may reduce its utility in polymerization or conjugation reactions.

tert-Butyl 4-bromo-2-methoxybenzoate (Entry 16) : An aromatic ester with bromo and methoxy substituents. The bromine enhances reactivity in cross-coupling reactions, a feature absent in the target compound.

tert-Butyl 2-(cyclopropylsulfanyl)acetate (Entry 2) : Contains a sulfur-based functional group, offering distinct electronic properties compared to the dimethylphenyl group in the target compound.

Functional Analogues in

discusses poly(arylene ether sulfone)s (PAES) bearing 3,5-dimethylphenyl groups. The dimethylphenyl group’s steric bulk and electron-donating effects likely contribute to improved thermal and chemical stability, a trait that may extend to this compound in analogous applications .

Research Findings and Data Gaps

Key Limitations in Evidence

- No experimental data (e.g., solubility, melting point, spectroscopic signatures) are provided for the target compound.

- Comparisons with esters or ketones of similar complexity (e.g., ethyl cyanoacetate in ) are absent, precluding reactivity or stability analyses.

- focuses on polymeric systems, limiting extrapolation to small-molecule behavior.

Recommended Research Avenues

Synthetic Applications: Investigate its use as a monomer in polycondensation reactions, akin to the difluoro aromatic ketone monomer in .

Property Benchmarking : Compare hydrolysis rates, thermal stability, and electronic effects with esters like tert-butyl derivatives (Entries 2, 12, 16) .

Functionalization Potential: Explore ketone reactivity (e.g., reductions, nucleophilic additions) for derivatization, leveraging the dimethylphenyl group’s steric influence.

Biological Activity

Methyl 5-(3,5-dimethylphenyl)-3-methyl-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Functional Groups : An ester group and a ketone group.

- Substituents : The presence of a 3,5-dimethylphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active valeric acid derivative, which may participate in metabolic pathways. The 3,5-dimethylphenyl group likely contributes to the compound's binding affinity and specificity towards its molecular targets.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antibacterial properties. For instance, methanolic extracts containing similar structures have shown significant activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .

Antiproliferative Effects

In vitro studies have demonstrated that compounds with structural similarities to this compound can inhibit cell proliferation in cancer cell lines. For example, IC50 values for antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cells were reported at approximately 226 µg/mL and 242.52 µg/mL respectively .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 5-phenyl-5-oxovalerate | Lacks dimethyl substitution | Lower reactivity due to reduced steric hindrance |

| Methyl 5-(4-methylphenyl)-5-oxovalerate | Methyl group positioned differently | Variations in binding affinity |

| Methyl 2-[5-oxo-3,4-di-(2-pyridyl)]acetate | Contains pyridyl groups | Notable anti-cancer properties |

Case Studies and Research Findings

- Inhibition of SARS-CoV-2 Protease : Recent studies have indicated that compounds structurally related to this compound may inhibit the SARS-CoV-2 3CL protease, which is crucial for viral replication. A related compound displayed an IC50 value of 14.47 μM against this target .

- Enzyme Interaction Studies : Computational docking studies have shown that similar compounds can effectively bind to active sites of enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(3,5-dimethylphenyl)-3-methyl-5-oxovalerate, and how can intermediates be characterized?

A common approach involves esterification of the corresponding carboxylic acid precursor (e.g., 5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid) using methanol under acid catalysis. Intermediate characterization typically employs <sup>1</sup>H/<sup>13</sup>C NMR to confirm ester formation and GC-MS to monitor reaction progress . For analogous esters (e.g., phenyl isoxazole carboxylates), procedures using coupling reagents like DCC/DMAP or sodium methoxide have been reported, with reaction times optimized to 5 hours for higher yields .

Q. What analytical methods are critical for purity assessment of this compound?

- HPLC-PDA : To detect impurities at λ = 254 nm, using a C18 column and gradient elution (acetonitrile/water).

- DSC/TGA : Thermal stability analysis (e.g., decomposition onset >200°C) ensures suitability for high-temperature reactions.

- Elemental Analysis : Validation of C, H, O content (±0.3% theoretical) confirms batch consistency .

Q. How can researchers mitigate hydrolysis of the ester group during storage?

Store under inert gas (N2 or Ar) at -20°C in anhydrous solvents (e.g., THF or DCM). Avoid prolonged exposure to moisture by using molecular sieves (3Å) in storage vials .

Advanced Research Questions

Q. How can reaction byproducts (e.g., diastereomers or oxidized derivatives) be identified and resolved?

- Chiral HPLC : Employ a Chiralpak IG-3 column with hexane/isopropanol (85:15) to separate diastereomers, as demonstrated for structurally similar imidazolidinediones .

- HR-MS (ESI-QTOF) : Use high-resolution mass spectrometry (e.g., m/z error <2 ppm) to detect trace byproducts, such as lactone derivatives formed via intramolecular cyclization .

Q. What strategies optimize the compound’s stability in biological assays (e.g., enzyme inhibition studies)?

- Buffered Solutions : Use phosphate buffer (pH 7.4) with 1% DMSO to prevent aggregation.

- LC-MS/MS Monitoring : Track degradation at intervals (0, 6, 24 hours) to identify hydrolytic cleavage products. For analogs like isoxazole carboxylates, half-life extension was achieved via steric hindrance (e.g., bulky substituents on the phenyl ring) .

Q. How do electronic effects of the 3,5-dimethylphenyl group influence reactivity in cross-coupling reactions?

The electron-donating methyl groups enhance resonance stabilization of intermediates in Suzuki-Miyaura couplings. In a study of similar aryl esters, Pd(PPh3)4/K2CO3 in dioxane at 90°C achieved >80% yield for biaryl products. DFT calculations can model charge distribution to predict regioselectivity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How should researchers address this?

Discrepancies arise from polymorphic forms. Pre-saturate solvents (e.g., DMF) at 40°C for 24 hours, then filter through a 0.22 µm PTFE membrane. Quantify solubility via UV-Vis (calibration curve at λmax = 280 nm). For analogs, solubility in DMSO ranges from 12–35 mg/mL depending on crystallinity .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Flow Chemistry : Continuous flow reactors (residence time = 30 min) minimize exothermic risks during esterification.

- In-line IR Spectroscopy : Monitor carbonyl peak (1720 cm<sup>-1</sup>) to confirm completion.

- QbD (Quality by Design) : Use DoE (Design of Experiments) to optimize parameters (temperature, catalyst loading) for ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.